1-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]prop-2-yn-1-one
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Overview
Description
1-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]prop-2-yn-1-one is a heterocyclic compound that features a piperazine ring substituted with a methoxypyrimidine group and a propynone moiety
Preparation Methods
The synthesis of 1-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]prop-2-yn-1-one typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Methoxypyrimidine: The piperazine ring is then reacted with 6-methoxypyrimidine under nucleophilic substitution conditions.
Addition of Propynone Moiety: Finally, the propynone group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxypyrimidine group, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]prop-2-yn-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]prop-2-yn-1-one can be compared with other similar compounds, such as:
1-[4-(6-Morpholinopyrimidin-4-yl)piperazin-1-yl]prop-2-yn-1-one: This compound features a morpholine group instead of a methoxy group, which may result in different biological activities.
1-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]prop-2-yn-1-ol: The presence of a hydroxyl group instead of a ketone group can alter the compound’s reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]prop-2-yn-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-3-12(17)16-6-4-15(5-7-16)10-8-11(18-2)14-9-13-10/h1,8-9H,4-7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTDYJJYVCWVAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)C(=O)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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